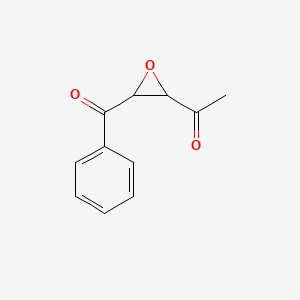
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate is an organic compound with the molecular formula C14H20O5. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, which is further connected to a hexanoate ester chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and hexanoic acid.
Esterification: The hexanoic acid is esterified with methanol in the presence of an acid catalyst to form methyl hexanoate.
Formylation: The 2,5-dimethoxybenzaldehyde undergoes a formylation reaction to introduce the formyl group at the 4-position.
Coupling: The formylated benzaldehyde is then coupled with the methyl hexanoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Methyl 6-(4-carboxy-2,5-dimethoxyphenyl)hexanoate
Reduction: Methyl 6-(4-hydroxymethyl-2,5-dimethoxyphenyl)hexanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its structural features allow for the investigation of enzyme specificity and activity.
Industry: Used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its formyl and methoxy groups, which can participate in hydrogen bonding, nucleophilic attack, and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-(4-formylphenyl)hexanoate: Lacks the methoxy groups, which can affect its reactivity and biological activity.
Methyl 6-(4-hydroxy-2,5-dimethoxyphenyl)hexanoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.
Methyl 6-(4-carboxy-2,5-dimethoxyphenyl)hexanoate: The formyl group is oxidized to a carboxylic acid, which can significantly alter its reactivity and solubility.
Uniqueness
Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
374808-51-2 |
|---|---|
Fórmula molecular |
C16H22O5 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate |
InChI |
InChI=1S/C16H22O5/c1-19-14-10-13(11-17)15(20-2)9-12(14)7-5-4-6-8-16(18)21-3/h9-11H,4-8H2,1-3H3 |
Clave InChI |
PGAZXCJKOZFXHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCCCCC(=O)OC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
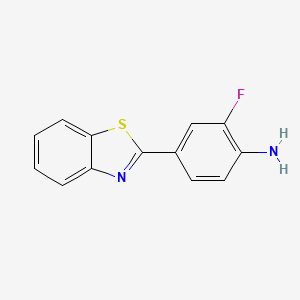
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
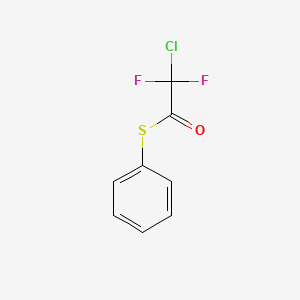
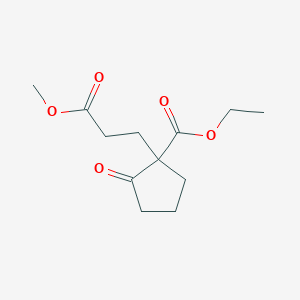
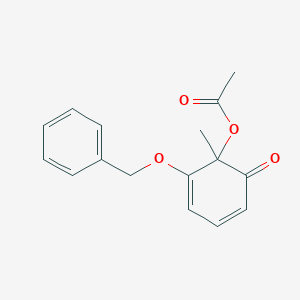
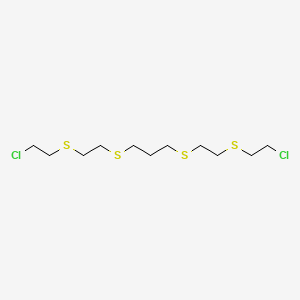
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
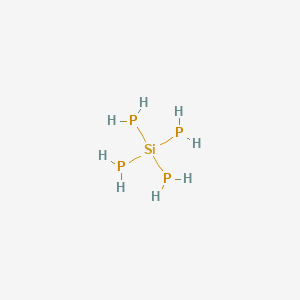
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
